N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide
Description
N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide is an organic compound characterized by its unique structural features, including multiple methoxy groups and a dimethylpropanamide backbone
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-7-13(8-10(16-5)17-6)11(14)12(2,3)9-15-4/h10H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNNJKHCSFVFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(OC)OC)C(=O)C(C)(C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethoxyethanol, ethylamine, and 3-methoxy-2,2-dimethylpropanoic acid.
Esterification: The 3-methoxy-2,2-dimethylpropanoic acid is esterified with 2,2-dimethoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.
Amidation: The ester is then reacted with ethylamine under controlled conditions to form the desired amide, this compound. This step may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Esterification: Utilizing a continuous flow reactor for the esterification step to maintain optimal reaction conditions and improve efficiency.
Automated Amidation: Implementing automated systems for the amidation step to control temperature, pressure, and reactant flow rates, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Industrial Processes: It is utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and amide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-N-methyl-3-methoxy-2,2-dimethylpropanamide
- N-(2,2-dimethoxyethyl)-N-ethyl-3-ethoxy-2,2-dimethylpropanamide
- N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-diethylpropanamide
Uniqueness
N-(2,2-dimethoxyethyl)-N-ethyl-3-methoxy-2,2-dimethylpropanamide is unique due to its specific combination of methoxy and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
